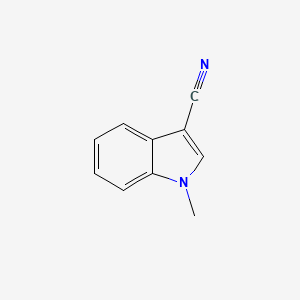

2-Amino-4,6-difluoropirimidina

Descripción general

Descripción

2-Amino-4,6-difluoropyrimidine is a compound that belongs to the class of organic compounds known as pyrimidines, which are characterized by a six-membered ring structure containing nitrogen atoms at positions 1 and 3. Pyrimidines are important building blocks in nucleic acids and are also found in many pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various conditions to achieve regioselectivity and desired substitution patterns. For instance, the synthesis of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives and their subsequent regioselective diversification through S(N)Ar and metal-catalyzed cross-coupling reactions demonstrates the intricacies involved in pyrimidine chemistry . Similarly, the synthesis of 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine from 2-amino-6-methyluracil through crucial steps of protecting and cyclization highlights the importance of protecting groups and cyclization reactions in the synthesis of complex pyrimidine structures .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often planar, with the six-membered ring exhibiting significant double-bond character in the C-C and C-N bonds. X-ray methods have been used to study the structures of isomorphous pyrimidines, such as 2-amino-4-methyl-6-chloropyrimidine and 2-amino-4,6-dichloropyrimidine, revealing the distribution of substituents and the role of van der Waals forces and hydrogen bonding in the crystal structure . The molecular-electronic structures of symmetrically 4,6-disubstituted 2-aminopyrimidines, especially those with a 5-nitroso substituent, show extensive charge-assisted hydrogen bonding, influencing the supramolecular structures formed .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions, including hydrolysis, amination, and cross-coupling reactions. The hydrolysis of N-(deoxyguanosin-8-yl)-2-aminofluorene at alkaline pH leads to the formation of pyrimidine derivatives, demonstrating the reactivity of the pyrimidine ring under basic conditions . The regioselective amination and thiolation of pyrido[3,2-d]pyrimidine derivatives, followed by metal-catalyzed cross-coupling reactions, show the versatility of pyrimidine rings in undergoing substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and intermolecular interactions. For example, 2-amino-4-aryl-6-(9,9'-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities, which are attributed to intermolecular hydrogen bonds and interactions . The hydrogen bonding patterns in compounds like 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-bis(N-pyrrolidino)pyrimidine contribute to the formation of chains of fused rings and centrosymmetric dimers, affecting the three-dimensional framework of the crystals .

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de la 2-amino-4,6-difluoropirimidina

La this compound es un compuesto químico versátil con una amplia gama de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos.

Materiales ópticos no lineales (NLO): Se han sintetizado y estudiado derivados de la this compound por su potencial en aplicaciones ópticas no lineales. Estos materiales son cruciales para desarrollar componentes utilizados en láseres, procesamiento de señales ópticas, almacenamiento de datos ópticos, conversión de frecuencia y conmutación óptica . Los sistemas electrónicos de alta π-conjugación en estos materiales orgánicos ofrecen mayores capacidades de conversión de frecuencia en comparación con los sistemas inorgánicos debido a sus altas no linealidades ópticas de segundo y tercer orden.

Investigación farmacéutica: Los derivados de pirimidina, incluidos los sintetizados a partir de this compound, son conocidos por exhibir una gama de efectos farmacológicos. Se han estudiado por sus propiedades antiinflamatorias, particularmente su capacidad para inhibir la expresión y las actividades de mediadores inflamatorios vitales como la prostaglandina E2, la sintasa de óxido nítrico inducible y el factor de necrosis tumoral-α .

Síntesis orgánica: El compuesto sirve como precursor para la síntesis de diversos compuestos basados en pirimidina. Está involucrado en reacciones de sustitución nucleofílica aromática que son fundamentales para la construcción de sistemas N-heterocíclicos complejos, que son importantes en el desarrollo de productos farmacéuticos .

Inhibidores de la isocitrato deshidrogenasa mutante (IDH1): En química medicinal, la this compound se utiliza como material de partida para sintetizar inhibidores de la isocitrato deshidrogenasa mutante (IDH1). Estos inhibidores son cruciales para el tratamiento de ciertos tipos de cáncer .

Safety and Hazards

Direcciones Futuras

Future research on 2-amino-4,6-difluoropyrimidine could focus on its potential applications in nonlinear optical (NLO) materials , as well as its potential as an anti-inflammatory agent . Additionally, further studies could explore the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives can interact with a wide range of biological targets, including enzymes like dihydrofolate reductase (dhfr), and various receptors .

Mode of Action

It is suggested that the compound may act as a nucleophile, attacking other molecules in a reaction . The presence of the amino and fluorine groups on the pyrimidine ring could potentially influence its reactivity and interaction with its targets .

Result of Action

It is known that pyrimidine derivatives can have a wide range of biological effects, depending on their specific targets and mode of action .

Propiedades

IUPAC Name |

4,6-difluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFMZGRMRFLJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360910 | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

675-11-6 | |

| Record name | 4,6-Difluoro-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![5-[(4-Fluoro-phenylamino)-methyl]-[1,3,4]oxadiazole-2-thiol](/img/structure/B1299532.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)